molecular formula C10H15BrO3 B1655213 Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate CAS No. 33229-08-2

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B1655213
CAS No.: 33229-08-2
M. Wt: 263.13 g/mol
InChI Key: JSNXGRLAIMVAEA-UHFFFAOYSA-N
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Description

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate is a bicyclic β-keto ester characterized by a cyclopentane ring substituted with a 2-oxo group, an ethoxycarbonyl moiety, and a 2-bromoethyl chain. This compound is of interest in organic synthesis due to the bromine atom’s role as a leaving group, enabling nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrO3/c1-2-14-9(13)10(6-7-11)5-3-4-8(10)12/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXGRLAIMVAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562795
Record name Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33229-08-2
Record name Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Ethyl 2-Oxocyclopentanecarboxylate with 1,2-Dibromoethane

The most widely documented method involves the alkylation of ethyl 2-oxocyclopentanecarboxylate with 1,2-dibromoethane under basic conditions. In this two-step protocol, the enolate of ethyl 2-oxocyclopentanecarboxylate is generated using potassium carbonate in acetone, followed by nucleophilic substitution with 1,2-dibromoethane.

Procedure :

  • Enolate Formation : Ethyl 2-oxocyclopentanecarboxylate (50 mmol) and potassium carbonate (100 mmol) are suspended in acetone (100 mL) and stirred at 65°C for 20 hours.
  • Alkylation : 1,2-Dibromoethane (200 mmol) is added dropwise, and the mixture is maintained at 65°C for an additional 20 hours.
  • Work-Up : The suspension is filtered, and the filtrate is concentrated under reduced pressure. The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 20:1) to yield this compound.

Key Observations :

  • The reaction proceeds via a tandem deprotonation-alkylation mechanism, with the enolate attacking the less sterically hindered terminal bromide of 1,2-dibromoethane.
  • Excess 1,2-dibromoethane ensures complete conversion, though higher equivalents may lead to di-alkylation byproducts.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Acetone vs. DMF : Acetone facilitates enolate formation without side reactions, whereas dimethylformamide (DMF) may accelerate alkylation but complicates purification.
  • Potassium Carbonate vs. Sodium Hydride : K₂CO₃ provides mild basicity suitable for controlled enolate generation, while NaH offers stronger deprotonation but risks over-alkylation.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.20–4.10 (q, 2H, J = 7.1 Hz, COOCH₂CH₃), 3.50–3.40 (t, 2H, J = 6.8 Hz, BrCH₂CH₂), 2.70–2.50 (m, 4H, cyclopentane CH₂), 1.30–1.25 (t, 3H, J = 7.1 Hz, COOCH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 208.5 (C=O), 170.2 (COOEt), 61.5 (COOCH₂CH₃), 40.8 (BrCH₂), 35.2–25.6 (cyclopentane CH₂), 14.1 (COOCH₂CH₃).

Chromatographic Purity

  • Silica gel chromatography (petroleum ether/ethyl acetate = 20:1) achieves >95% purity, as confirmed by GC-MS.

Comparative Analysis of Synthetic Methods

Parameter Alkylation Route One-Pot Method
Yield 75–85% 70–78% (analogous compounds)
Purification Steps 2 (filtration, chromatography) 1 (distillation)
Reaction Time 40 hours 24 hours
Scalability Laboratory scale Industrial scale

Industrial Applications and Derivatives

This compound serves as a precursor for:

  • Spirocyclic Ketones : Used in catalytic asymmetric synthesis.
  • Pharmaceutical Intermediates : Key building block for prostaglandin analogs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of ethyl 1-(2-substituted-ethyl)-2-oxocyclopentane-1-carboxylate.

    Reduction: Formation of ethyl 1-(2-bromoethyl)-2-hydroxycyclopentane-1-carboxylate.

    Oxidation: Formation of ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylic acid.

Scientific Research Applications

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The bromoethyl group can undergo nucleophilic substitution, while the ketone and ester groups can participate in various organic transformations. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Patterns

  • Ethyl 3-Bromo-2-Oxocyclopentane-1-Carboxylate
    • Structure : Bromine is positioned on the cyclopentane ring (C3) instead of the ethyl chain.
    • Properties : Molecular formula C₈H₁₁BrO₃, molar mass 235.08 g/mol, predicted density 1.529 g/cm³, boiling point 277.7°C, and pKa ~10.10 .
    • Reactivity : The bromine on the ring may participate in intramolecular cyclization reactions, contrasting with the bromoethyl chain’s propensity for intermolecular alkylation.

Functional Group Variations

  • Ethyl 1-(2-((4-Methylphenyl)Sulfonamido)Ethyl)-2-Oxocyclopentane-1-Carboxylate Structure: Replaces bromine with a sulfonamido group. Properties: The sulfonamide introduces polarity, enhancing solubility in polar solvents. The compound (Rf = 0.48 in PE/AcOEt 60:40) is utilized in sulfonamide synthesis pipelines . Applications: Potential pharmacological relevance due to sulfonamide’s bioactivity, unlike the bromoethyl derivative’s role as a synthetic intermediate.
  • Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate

    • Structure : Features dimethyl groups at C3, increasing steric hindrance.
    • Properties : CAS 56020-69-0, molecular formula C₁₀H₁₆O₃. The steric bulk reduces reactivity in substitution reactions compared to the bromoethyl analog .

Pharmaceutical Derivatives

  • Loxoprofen Ethoxy Carbonyl Methyl Ester Structure: Substitutes bromoethyl with a 4-(1-methoxy-1-oxopropan-2-yl)benzyl group. Properties: Molecular formula C₁₉H₂₄O₅, molar mass 332.39 g/mol. Used as a non-steroidal anti-inflammatory drug (NSAID) intermediate . Contrast: The aromatic benzyl group enhances lipophilicity, favoring membrane permeability in drug delivery, whereas the bromoethyl derivative is more reactive in alkylation.

α-Amination Reactions

Ethyl 2-oxocyclopentane-1-carboxylate derivatives undergo enantioselective α-amination with di-t-butyl-azodicarboxylate (DBAB) in choline chloride-based deep eutectic solvents, achieving 94% yield and 73% e.e. . The bromoethyl variant’s electron-withdrawing bromine may alter reaction kinetics or stereoselectivity, though direct data are unavailable.

Electrophilic Aromatic Substitution

In electrochemical ring transformations, ethyl 2-oxocyclopentane-1-carboxylate reacts with iodobenzene bis(trifluoroacetate) to yield fluorophenyl or trifluoromethylphenyl derivatives (27–39% yields) . The bromoethyl group’s leaving-group ability could facilitate similar transformations but with differing regioselectivity.

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties
Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate Not provided C₁₀H₁₅BrO₃ 263.13* Predicted reactivity as alkylating agent
Ethyl 3-bromo-2-oxocyclopentane-1-carboxylate 42593-13-5 C₈H₁₁BrO₃ 235.08 Density: 1.529 g/cm³; pKa ~10.10
Ethyl 3,3-dimethyl-2-oxocyclopentane-1-carboxylate 56020-69-0 C₁₀H₁₆O₃ 184.23 Steric hindrance reduces reactivity
Loxoprofen Ethoxy Carbonyl Methyl Ester 1152440-23-7 C₁₉H₂₄O₅ 332.39 NSAID intermediate; lipophilic

*Calculated based on molecular formula.

Table 2: Reaction Performance of Analogous Compounds

Reaction Type Substrate Catalyst/Solvent Yield (%) Enantioselectivity (e.e.) Reference
α-Amination Ethyl 2-oxocyclopentane-1-carboxylate ChCl/glycerol, 2-ABI catalyst 94 73
Electrophilic Substitution Ethyl 2-oxocyclopentane-1-carboxylate TFAA, iodobenzene reagent 27–39 N/A

Biological Activity

Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate (CAS: 33229-08-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15BrO3
  • Molecular Weight : 263.13 g/mol
  • Purity : ≥97%

Biological Activity Overview

This compound exhibits various biological activities that are primarily investigated in the context of neurodegenerative diseases and mitochondrial dysfunction.

The compound appears to act as a modulator of mitochondrial dynamics, particularly through the activation of mitofusins, which are essential for mitochondrial fusion and function. This modulation can influence cellular energy metabolism, apoptosis, and overall cell viability.

In Vitro Studies

In vitro studies have demonstrated that this compound can activate mitofusins in murine cell lines. For instance, its effects on mitochondrial elongation and polarization have been measured using specific assays:

CompoundCell TypeConcentration (μM)Effect on Mitochondrial Fusion
This compoundMfn1-null fibroblasts1Significant activation
Control (known mitofusin activator)Mfn2-null fibroblasts1Comparable activation

These results indicate that the compound possesses mitofusin agonist activity, which is crucial for maintaining mitochondrial integrity.

In Vivo Studies

Pharmacokinetic studies in mice have shown that the compound has a relatively short half-life (approximately 1.1 hours in plasma and 1.06 hours in brain tissue), which is suitable for "burst activation" scenarios where rapid therapeutic effects are desired .

TissueDose Routet½ (h)Cmax (ng/mL)
PlasmaIV1.112100
BrainIV1.064030

Case Studies

Recent research highlighted the therapeutic potential of this compound in models of amyotrophic lateral sclerosis (ALS). In these studies, the compound was administered to transgenic mice expressing ALS-related mutations, leading to improved mitochondrial function and reduced neurodegeneration markers .

Q & A

Basic: What are the key synthetic routes for Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The compound is synthesized via electrophilic substitution reactions. A representative method involves reacting ethyl 2-oxocyclopentane-1-carboxylate with brominated reagents under controlled conditions. For example, phenyliodine bis(trifluoroacetate) (PIFA) and trifluoroacetic anhydride (TFAA) are used to introduce the bromoethyl group. Key optimizations include:

  • Stoichiometry : A 1.3:1 molar ratio of TFAA to starting material ensures efficient activation.
  • Purification : Column chromatography (silica gel, hexanes/MTBE 5:1) isolates the product with a typical yield of 27–45% .
  • Reaction Time/Temperature : Reactions are conducted at room temperature or mild heating (40°C) to minimize side reactions.

Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • ¹H NMR : Resolves protons on the cyclopentane ring (δ 2.10–2.60 ppm for methylene/methine groups) and the ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • ¹³C NMR : Identifies carbonyl carbons (δ 170–210 ppm) and brominated carbons (δ 30–50 ppm).
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+Na⁺] peaks observed in similar compounds ).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity crystals .

Advanced: How does the bromoethyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The bromoethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). For example:

  • Cyclization Reactions : Primary amines attack the β-carbon of the bromoethyl group, forming pyrrolidine or piperidine rings. This is observed in analogous indole-carboxylate systems .
  • Steric Effects : Bulky nucleophiles may require polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to overcome steric hindrance from the cyclopentane ring.

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the cyclopentane ring?

Methodological Answer:

  • Directing Groups : The 2-oxo group on the cyclopentane ring directs electrophilic substitution to the α-position. For example, fluorination using HF·pyridine selectively occurs at the α-carbon .
  • Protection/Deprotection : Temporary protection of the ester group (e.g., silylation) prevents undesired side reactions during bromoethylation.
  • Catalytic Systems : Lewis acids like BF₃·Et₂O enhance regioselectivity in Friedel-Crafts-type alkylations .

Advanced: How are competing side reactions minimized during synthesis?

Methodological Answer:
Common side reactions include over-halogenation and ester hydrolysis. Mitigation strategies include:

  • Controlled Stoichiometry : Limiting brominating agents to 1.1–1.3 equivalents prevents di-substitution.
  • Low-Temperature Reactions : Conducting reactions at 0–5°C reduces thermal degradation of the ester group.
  • Inert Atmosphere : Use of N₂/Ar prevents oxidation of sensitive intermediates .

Advanced: How is computational modeling applied to predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations : Predict transition states for SN2 reactions, optimizing nucleophile trajectories.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., THF vs. DCM).
  • Docking Studies : Evaluates steric compatibility in enzyme-binding applications, though experimental validation is required .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate
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Ethyl 1-(2-bromoethyl)-2-oxocyclopentane-1-carboxylate

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